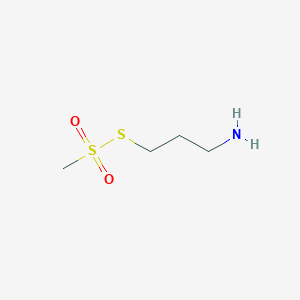
3-(Methanesulfonylsulfanyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methanesulfonylsulfanyl)propan-1-amine is a chemical compound with the molecular formula C4H11NO2S2 It is characterized by the presence of a methanesulfonylsulfanyl group attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methanesulfonylsulfanyl)propan-1-amine typically involves the reaction of methanesulfonyl chloride with 3-mercaptopropan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{HSCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{SCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products:
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiols or amines
Substitution: Formation of substituted amines or other derivatives
Aplicaciones Científicas De Investigación
3-(Methanesulfonylsulfanyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Methanesulfonylsulfanyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Methanesulfonylpropan-1-amine: Similar structure but lacks the sulfanyl group.
3-Aminopropan-1-ol: Contains an amino and hydroxyl group instead of the sulfonyl and sulfanyl groups.
Propylamine: A simpler amine with a straight-chain structure.
Uniqueness: 3-(Methanesulfonylsulfanyl)propan-1-amine is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H11NO2S2 |
|---|---|
Peso molecular |
169.3 g/mol |
Nombre IUPAC |
3-methylsulfonylsulfanylpropan-1-amine |
InChI |
InChI=1S/C4H11NO2S2/c1-9(6,7)8-4-2-3-5/h2-5H2,1H3 |
Clave InChI |
VNSAROOCJXPTPB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)SCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)
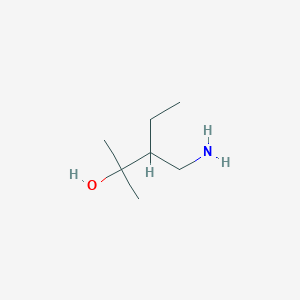
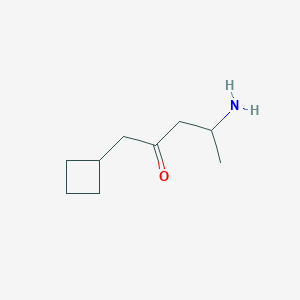
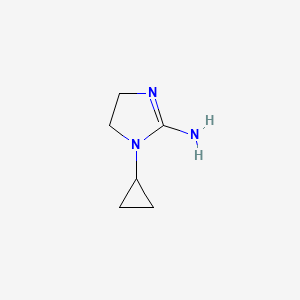


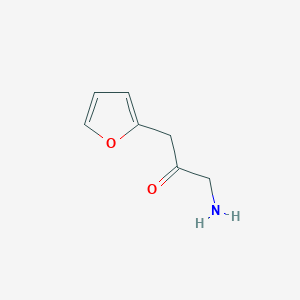
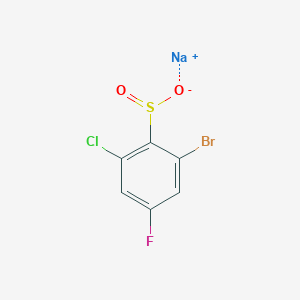
![3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde](/img/structure/B13182089.png)

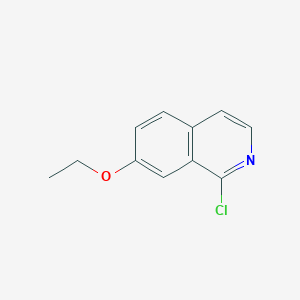


methanol](/img/structure/B13182145.png)
